

Himbadine: A Technical Guide to its Physicochemical Properties and Biological Activities

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Compound of Interest

Compound Name: *Himbadine*

Cat. No.: *B1494877*

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Introduction

Himbadine is a naturally occurring piperidine alkaloid isolated from the bark of the Australian magnolia, *Himantandra baccata*.^[1] As a member of the Galbulimima alkaloids, it shares a structural relationship with the more extensively studied compound, himbacine. While research on **himbadine** is less comprehensive than on its analogue, existing data points to its potential as a biologically active molecule. This technical guide provides a detailed overview of the known physical and chemical properties of **himbadine**, along with available information on its biological activity and the experimental protocols for its isolation.

Physicochemical Properties

While a complete experimental characterization of all of **himbadine**'s physical properties is not readily available in the public domain, its fundamental chemical properties have been established.

Chemical Structure and Properties

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₁ NO ₂	MedChemExpress[2]
Molecular Weight	329.48 g/mol	MedChemExpress[2]
CAS Number	24932-15-8	MedChemExpress[2]
Appearance	Solid	Cayman Chemical[1]
Purity	≥95%	Cayman Chemical[1]

Table 1: Summary of the chemical properties of **Himbadine**.

Solubility and Spectroscopic Data

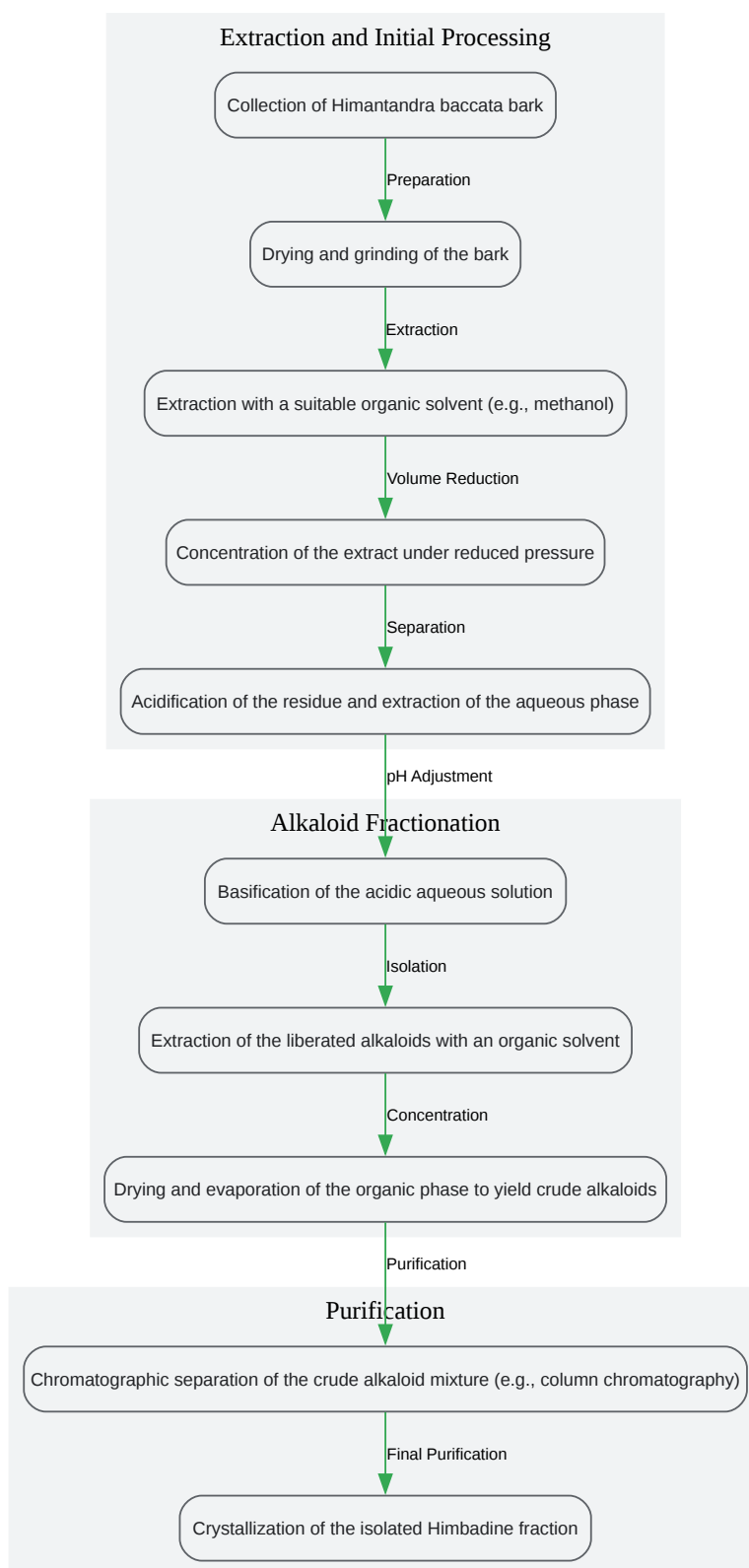
Detailed experimental data on the solubility of **himbadine** in various solvents, as well as its specific melting and boiling points, are not extensively reported in the available literature. Similarly, comprehensive NMR, IR, and mass spectrometry spectral data for **himbadine** are not publicly available.

Experimental Protocols

Isolation of Himbadine from *Himantandra baccata*

The primary method for the isolation of **himbadine** is based on the work of Brown, Drummond, Fogerty, and others, as first published in the Australian Journal of Chemistry in 1956.

Workflow for the Isolation of **Himbadine**:



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A generalized workflow for the isolation of **Himbadine** from its natural source.

Methodology:

The detailed experimental protocol involves the extraction of the dried and powdered bark of *Himantandra baccata* with an organic solvent. The resulting extract is then subjected to acid-base extraction to separate the alkaloidal fraction. The crude alkaloids are further purified using chromatographic techniques, followed by crystallization to yield pure **himbadine**. For the precise details of the solvents, reagents, and chromatographic conditions, researchers are directed to the original 1956 publication by Brown et al.^[1]

Biological Activity and Signaling Pathways

Antispasmodic Activity

Himbadine has been shown to exhibit antispasmodic properties. While a detailed dose-response analysis is not available, a study has reported its activity at a concentration of 0.1 mg/L. The mechanism underlying this antispasmodic effect has not been elucidated.

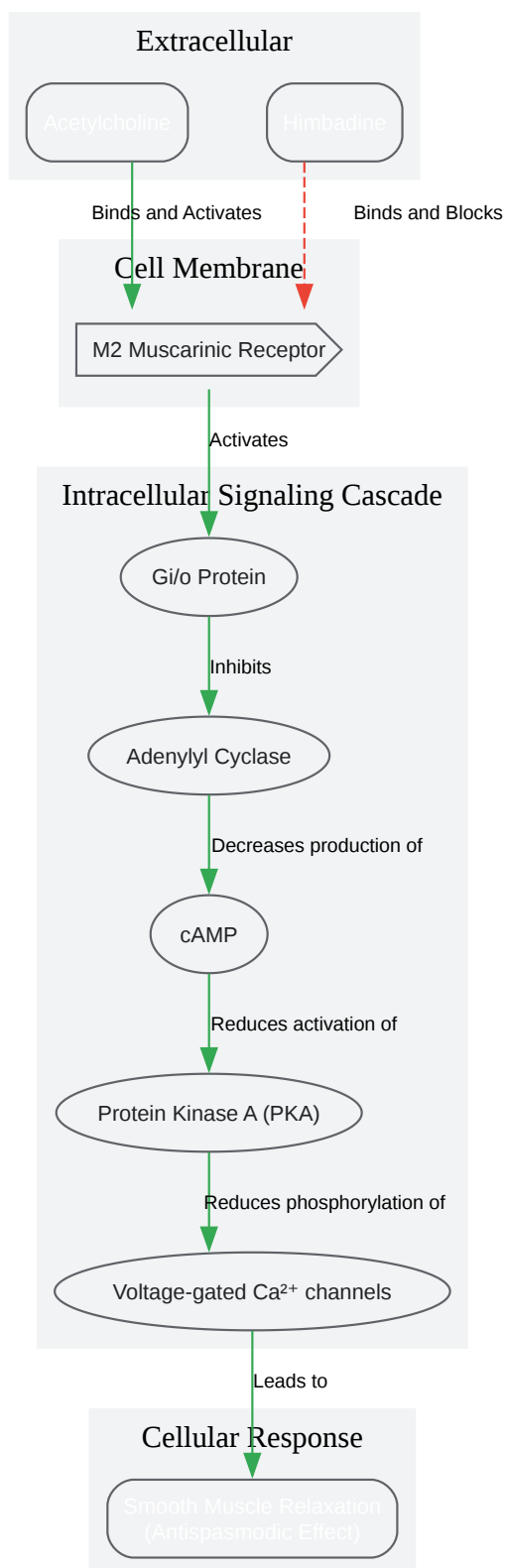
Biological Activity	Concentration	Source
Antispasmodic	0.1 mg/L	Not specified

Table 2: Documented biological activity of **Himbadine**.

Hypothetical Signaling Pathway: Muscarinic Receptor Antagonism

Given the structural similarity of **himbadine** to himbacine, a known muscarinic M2 receptor antagonist, it is plausible that **himbadine**'s antispasmodic activity is mediated through the blockade of muscarinic acetylcholine receptors.^{[3][4]} Smooth muscle contraction in various tissues, including the gastrointestinal tract, is regulated by the activation of M2 and M3 muscarinic receptors by acetylcholine. Antagonism of these receptors would lead to muscle relaxation, consistent with an antispasmodic effect.

Below is a diagram illustrating the hypothetical signaling pathway through which **himbadine** may exert its antispasmodic effects by antagonizing the M2 muscarinic receptor.



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Hypothetical signaling pathway for **Himbadine**'s antispasmodic activity via M2 receptor antagonism.

Pathway Description:

This proposed mechanism suggests that **himbadine** acts as a competitive antagonist at the M2 muscarinic receptor. By blocking the binding of acetylcholine, **himbadine** would prevent the activation of the associated Gi/o protein. This, in turn, would lead to a disinhibition of adenylyl cyclase, an increase in intracellular cAMP levels, and a subsequent reduction in the activity of protein kinase A (PKA). Reduced PKA activity would decrease the phosphorylation of voltage-gated calcium channels, leading to a decrease in calcium influx and ultimately resulting in smooth muscle relaxation. It is important to note that this pathway is speculative and requires experimental validation.

Conclusion

Himbadine is a piperidine alkaloid with established chemical properties and a documented, albeit not fully characterized, biological activity. The lack of comprehensive data on its physicochemical properties, such as melting point and solubility, as well as detailed spectroscopic information, presents an opportunity for further fundamental research. The confirmed antispasmodic activity of **himbadine** warrants further investigation to elucidate its precise mechanism of action and to determine its potential as a lead compound in drug discovery. Future studies should focus on confirming its interaction with muscarinic receptors, determining its receptor subtype selectivity, and exploring its effects on other potential signaling pathways. The development of a more detailed pharmacological profile for **himbadine** will be crucial in assessing its therapeutic potential.

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